(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
The primary targets of “(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid” are currently unknown. This compound is a derivative of amino acids , which play crucial roles in various biological processes.
Mode of Action
The tert-butoxycarbonyl (Boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . It prevents unwanted reactions at the amine group during chemical synthesis . The Boc group can be removed under acidic conditions to reveal the amine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Boc group can be removed under acidic conditions , which would alter the compound’s structure and potentially its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or oxalyl chloride in methanol at room temperature
Substitution: Various nucleophiles can be used under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Products vary depending on the nucleophile used.
Oxidation and Reduction: Products depend on the specific functional groups being oxidized or reduced.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: Used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other Boc-protected amino acids. This can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
(2S)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMORIBDLPGOGNO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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